9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
1670-68-4 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
9-(2-hydroxyethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C7H8N4OS/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI Key |
WLHQEGXWJYFPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 2 Hydroxyethyl 3h Purine 6 9h Thione
Strategies for Purine (B94841) Core Construction
The bicyclic purine structure, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, can be assembled through various synthetic routes. These strategies generally fall into two categories: de novo synthesis involving ring-closure reactions or modification of a pre-existing purine precursor.
The de novo synthesis of the purine scaffold is classically achieved through the Traube purine synthesis. This methodology typically involves the construction of the purine ring system from a substituted pyrimidine precursor. A common approach for analogous 6-mercaptopurines starts with a 4,5-diaminopyrimidine (B145471) derivative.
For instance, a synthetic pathway can begin with 4-amino-5-nitro-6-chloropyrimidine. This starting material undergoes simultaneous reduction of the nitro group and displacement of the chloro group with a mercapto group upon reaction with an alkali hydrosulfide (B80085) like potassium hydrosulfide. The resulting intermediate, 4,5-diamino-6-mercaptopyrimidine, possesses the necessary functionalities for the subsequent imidazole ring formation google.com. Cyclization is then achieved by reacting this diamine with a one-carbon source, such as formic acid or formamide, which closes the imidazole ring to yield the final purine core google.com. This method is notable for building the purine structure from a more basic pyrimidine block.
A more direct and frequently employed strategy involves the use of commercially available or readily synthesized purine derivatives as starting materials. This approach bypasses the de novo construction of the bicyclic core and instead focuses on the functionalization of an existing purine scaffold. For the synthesis of 9-(2-hydroxyethyl)-3H-purine-6(9H)-thione, logical precursors include hypoxanthine (B114508) or 6-mercaptopurine (B1684380) itself.
Hypoxanthine (6-hydroxypurine) serves as an excellent precursor. In this route, the 2-hydroxyethyl moiety is first attached to the N9 position of hypoxanthine, followed by a thionation step to convert the C6-hydroxyl group into a thiol group. Alternatively, one can start with 6-mercaptopurine, a well-established purine analog developed by George H. Hitchings and Gertrude B. Elion, and perform the N9-alkylation directly acs.org. This precursor-based approach is often more efficient as the core heterocyclic structure is already in place.
Introduction of the 2-Hydroxyethyl Moiety at the N9 Position
Attaching the 2-hydroxyethyl side chain to the purine core is a critical step that requires precise control to ensure substitution at the desired N9 nitrogen.
The N-alkylation of purines is typically achieved by reacting the purine anion with an appropriate alkylating agent. To synthesize the target compound, a precursor like 6-mercaptopurine or hypoxanthine is treated with a base to deprotonate the imidazole nitrogen, followed by the addition of a 2-hydroxyethylating agent.
Common alkylating agents for this purpose include 2-chloroethanol (B45725) or 2-bromoethanol. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitates the SN2 reaction. A variety of bases can be employed, including sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like diisopropylethylamine (DIPEA) acs.org. The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. For example, the reaction of 6-mercaptopurine with N-alkyl-N-alkoxycarbonylaminomethyl chlorides has been performed in DMSO to yield various derivatives nih.gov.
A significant challenge in the N-alkylation of purines is the potential for substitution at multiple nitrogen atoms, leading to a mixture of regioisomers. Purines are ambident nucleophiles, with N9 and N7 being the most common sites for alkylation ub.edu. The thermodynamically more stable N9 isomer is often the desired product, while the N7 isomer is a common side product nih.gov.
Several factors influence the N9/N7 ratio of the products:
Steric Hindrance: Bulky substituents on the purine ring, particularly at the C6 position, can sterically hinder the N7 position, thus favoring alkylation at the more accessible N9 position acs.orgnih.gov.
Reaction Conditions: The choice of base, solvent, and temperature can alter the isomeric ratio. For instance, microwave-assisted reactions using tetrabutylammonium (B224687) hydroxide (B78521) as a base have been shown to favor the regioselective formation of N9-alkylated purines, especially with more reactive alkyl halides, which lead to faster reactions and fewer side products ub.edu.
Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a role. Highly reactive agents may lead to lower selectivity, while others can be optimized for N9 substitution ub.edu.
Studies have demonstrated that treating a purine with sodium hydride in DMF followed by an alkyl halide often results in N9 substitution. For example, the reaction of 6-(2-butylimidazol-1-yl)-2-chloropurine with ethyl iodide under these conditions led exclusively to the N9-ethylpurine nih.gov. In contrast, other conditions or less sterically hindered purines can produce significant amounts of the N7 isomer, with reported N9/N7 ratios ranging from 5:1 to near parity nih.govnih.gov.
| Purine Substrate | Alkylating Agent | Base/Solvent | Conditions | N9/N7 Ratio | Reference |
|---|---|---|---|---|---|
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH / DMF | Standard | Exclusive N9 | nih.gov |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl Iodide | NaH / DMF | Standard | ~5:1 | nih.gov |
| Various Purines | Methyl Iodide | (Bu)4NH4OH | Microwave, 60°C, 30 min | Regioselective N9 | ub.edu |
| Various Purines | Methyl Chloride | (Bu)4NH4OH | Microwave, 60°C, 30 min | Mixture of N7/N9 | ub.edu |
Thionation Strategies at the C6 Position
The final key transformation is the introduction of the sulfur atom at the C6 position to form the 6-thione (or its tautomeric 6-mercapto) structure. This can be accomplished either by direct thionation of a C6-oxo group or by nucleophilic displacement of a C6-leaving group.
If the synthetic route starts from a hypoxanthine derivative, such as 9-(2-hydroxyethyl)hypoxanthine, the C6-oxo group must be converted to a C6-thione. This is a classic transformation in purine chemistry, often achieved by heating the purine with a thionating agent. Phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine (B92270) or tetralin is the traditional reagent for this conversion google.com. More modern and milder reagents, such as Lawesson's reagent, can also be employed to achieve the same transformation, often with higher yields and cleaner reactions.
Alternatively, a more versatile route involves the use of a 6-chloropurine (B14466) intermediate. If the N9-alkylation is performed on 6-chloropurine, the resulting 6-chloro-9-(2-hydroxyethyl)purine can be readily converted to the target compound. The C6-chloro atom is an excellent leaving group and can be displaced by a sulfur nucleophile. Common reagents for this displacement include sodium hydrosulfide (NaSH), potassium hydrosulfide (KSH), or thiourea (B124793) followed by hydrolysis google.com. This displacement reaction is typically efficient and provides a high yield of the desired 6-mercaptopurine derivative.
Table of Mentioned Compounds
| Compound Name | Chemical Structure/Synonym |
|---|---|
| This compound | 9-(2-hydroxyethyl)-6-mercaptopurine |
| Hypoxanthine | 6-Hydroxypurine |
| 6-Mercaptopurine | Purine-6-thiol |
| 4-Amino-5-nitro-6-chloropyrimidine | - |
| 4,5-Diamino-6-mercaptopyrimidine | - |
| 2-Chloroethanol | Ethylene (B1197577) chlorohydrin |
| Sodium Hydride | NaH |
| Potassium Carbonate | K2CO3 |
| Dimethylformamide | DMF |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | - |
| 6-chloro-9-(2-hydroxyethyl)purine | - |
| Phosphorus Pentasulfide | P4S10 |
| Lawesson's Reagent | - |
| Thiourea | - |
Nucleophilic Substitution Reactions for Sulfur Incorporation (e.g., from chloro or oxo precursors)
A primary and well-established route for the synthesis of 6-thiopurines involves the nucleophilic displacement of a halogen atom, typically chlorine, from the 6-position of the purine ring. The precursor, 9-(2-hydroxyethyl)-6-chloropurine, can be synthesized by reacting 6-chloropurine with 2-bromoethanol or a similar C2-synthon. The subsequent substitution reaction with a sulfur nucleophile yields the desired thione.
From Chloro Precursors:
The conversion of a 6-chloropurine derivative to a 6-mercaptopurine derivative is a classic example of nucleophilic aromatic substitution. Various sulfur-containing nucleophiles can be employed for this transformation. Common reagents include sodium hydrosulfide (NaSH), potassium hydrosulfide (KSH), or thiourea followed by hydrolysis. google.com For instance, the reaction of a 6-chloropurine with sodium thiocyanate (NaSCN) can proceed to form a thiocyanate intermediate, which upon hydrolysis yields the final 6-mercaptopurine product. youtube.com
A general reaction scheme is presented below: Cl-Purine-R + Nu-S → S-Purine-R + Nu-Cl Where Purine-R is the 9-(2-hydroxyethyl)purine moiety and Nu-S is the sulfur nucleophile.
| Sulfur Nucleophile | Typical Conditions | Product | Reference |
| Potassium Hydrosulfide (KSH) | Heating in an aqueous or alcoholic solution | This compound | google.com |
| Thiourea | Reaction followed by alkaline hydrolysis | This compound | google.com |
| Sodium Thiocyanate (NaSCN) | Reaction followed by hydrolysis | This compound | youtube.com |
From Oxo Precursors:
Alternatively, the synthesis can commence from the corresponding oxo precursor, 9-(2-hydroxyethyl)hypoxanthine. This method involves a direct thionation reaction, where the carbonyl oxygen at the C6 position is replaced by a sulfur atom. This transformation is typically achieved using powerful thionating agents, which are discussed in more detail in the subsequent section. This route is advantageous when the corresponding hypoxanthine derivative is more readily available than the 6-chloro analog. The direct conversion of the C=O group to a C=S group is a high-yielding process under appropriate conditions. google.com
Advanced Thionation Reagents and Conditions
For the conversion of oxo precursors like 9-(2-hydroxyethyl)hypoxanthine to the target thione, specialized thionating reagents are required. The most commonly employed reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent.
Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is a traditional and potent thionating agent used to convert carbonyl compounds, including amides and lactams present in heterocyclic systems like purines, into their corresponding thiocarbonyls. wikipedia.org The reaction is typically carried out by heating the substrate with P₄S₁₀ in a high-boiling inert solvent such as pyridine or tetralin. google.com The reactivity of P₄S₁₀ can be influenced by its physical form and the presence of impurities. wikipedia.orggoogle.com
Lawesson's Reagent: Lawesson's Reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a milder and often more soluble alternative to P₄S₁₀. organic-chemistry.org It generally provides cleaner reactions and higher yields for the thionation of carbonyls. nih.gov The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's Reagent, followed by cycloreversion to form the thiocarbonyl and a stable P=O byproduct. organic-chemistry.orgnih.gov Reactions are typically performed under reflux in solvents like toluene or dioxane.
| Thionating Reagent | Structure | Typical Conditions | Advantages/Disadvantages |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine or other high-boiling solvent | Adv: Powerful, readily available. Disadv: Harsh conditions, potential for side reactions, heterogeneous. google.comwikipedia.org |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in toluene or dioxane | Adv: Milder conditions, higher yields, better solubility. Disadv: More expensive than P₄S₁₀. organic-chemistry.orgnih.gov |
Advanced Synthetic Techniques and Green Chemistry Applications
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. In the context of purine synthesis, techniques like microwave-assisted synthesis and biocatalysis are gaining prominence.
Microwave-Assisted Organic Synthesis of Thione Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. epcp.ac.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. nih.govorganic-chemistry.org This is due to the efficient and uniform heating of the reaction mixture through direct interaction of the microwaves with polar molecules. sphinxsai.com
In the synthesis of thiopurine derivatives, microwave heating can be applied to both the nucleophilic substitution and the thionation steps. For example, the reaction of a 6-chloropurine with a sulfur nucleophile can be completed in a fraction of the time required by conventional heating. nih.gov Similarly, thionation reactions using Lawesson's reagent under microwave irradiation have been shown to be highly efficient for the synthesis of various sulfur-containing heterocycles. researchgate.net The benefits of MAOS align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. epcp.ac.in
| Synthetic Step | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |
| Nucleophilic Substitution | Hours to Days | Minutes | Often significant epcp.ac.in |
| Thionation (e.g., with Lawesson's Reagent) | Several Hours | Minutes | Can be substantial nih.govresearchgate.net |
Bio-Organic Catalysis in Purine Synthesis
The use of enzymes (biocatalysis) in organic synthesis offers high selectivity and mild reaction conditions. While the de novo synthesis of this compound using enzymatic methods is not widely reported, the metabolic pathways of related thiopurines highlight the potential for bio-organic catalysis. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) are known to process 6-mercaptopurine by converting it into its corresponding nucleotide. clinpgx.orgnih.gov This demonstrates that enzymes can recognize and transform the 6-thiopurine scaffold.
Future research could focus on harnessing wild-type or engineered enzymes for specific synthetic transformations on purine precursors. For example, enzymes could potentially be used for the regioselective alkylation of the purine core or the stereoselective modification of the hydroxyethyl (B10761427) side chain. The application of biocatalysis in this area remains a developing field with significant potential for creating novel purine derivatives under environmentally friendly conditions.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the functional groups present in the molecule: the thione group, the purine ring system, and the primary hydroxyl group on the N9-side chain. These sites allow for a variety of derivatization reactions to modify the compound's properties.
Reactions at the Sulfur Atom: The thione group exists in tautomeric equilibrium with its thiol form (6-mercaptopurine). The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to produce S-substituted derivatives. nih.gov For example, reaction with allyl halides can yield S-allylthio-mercaptopurines. nih.gov Oxidation of the sulfur atom is also a significant reaction. Mild oxidation can lead to the formation of a disulfide bridge between two molecules, while stronger oxidation, often enzyme-mediated in vivo, can convert the mercapto group to sulfinate and sulfonate species, ultimately leading to 6-thiouric acid. nih.govnih.govmdpi.com
Reactions at the Hydroxyethyl Side Chain: The primary hydroxyl group on the N9-(2-hydroxyethyl) substituent is another key site for derivatization. It can undergo standard reactions of alcohols, such as:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides under basic conditions to form ethers.
These modifications can be used to alter the lipophilicity and other physicochemical properties of the parent molecule.
Reactions involving the Purine Ring: The purine ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the ring system can make this challenging. The nitrogen atoms in the ring can also be subject to alkylation, though derivatization at the N9 position is already defined in the parent compound.
A summary of potential derivatization reactions is provided in the table below.
| Reaction Site | Reagent Type | Product Type |
| Sulfur Atom (Thiol Tautomer) | Alkyl Halides | S-Alkyl derivatives nih.govnih.gov |
| Sulfur Atom | Oxidizing Agents | Disulfides, Sulfinates, Sulfonates nih.govmdpi.com |
| Hydroxyl Group | Carboxylic Acid / Acid Chloride | Esters |
| Hydroxyl Group | Alkyl Halide / Base | Ethers |
Advanced Spectroscopic and Structural Elucidation of 9 2 Hydroxyethyl 3h Purine 6 9h Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
High-Resolution ¹H NMR and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the purine (B94841) core, the thione group, and the hydroxyethyl (B10761427) substituent.
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the purine ring, the methylene (B1212753) protons of the hydroxyethyl chain, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the purine ring are expected in the aromatic region, while the carbons of the hydroxyethyl group will appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.4 | C-2: ~145.0 |
| H-8 | ~8.2 | C-4: ~155.0 |
| N-CH₂ | ~4.5 (t) | C-5: ~125.0 |
| CH₂-OH | ~3.9 (t) | C-6: ~175.0 (C=S) |
| OH | ~5.0 (br s) | C-8: ~140.0 |
| N-CH₂: ~45.0 |
Note: Predicted values are based on analogous structures. Actual experimental values may vary. (t) = triplet, (br s) = broad singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, a cross-peak is expected between the N-CH₂ and CH₂-OH protons, confirming the presence of the hydroxyethyl chain. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca It would be used to unambiguously assign the carbon signals based on the known proton assignments. For example, the proton signal at ~4.5 ppm would correlate with the carbon signal at ~45.0 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. science.govresearchgate.net For instance, NOESY could show correlations between the N-CH₂ protons and the H-8 proton, further confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. mdpi.com For this compound (C₇H₈N₄OS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, with a very low margin of error (typically <5 ppm), confirming the elemental composition.
LC-MS Coupling for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov An LC-MS analysis of this compound would be used to assess the purity of the sample. A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target compound would indicate a high degree of purity. The retention time from the LC provides an additional identifying characteristic of the compound under specific chromatographic conditions.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| 3400 - 3200 | Broad, Medium | O-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~1600, ~1475 | Medium-Strong | C=C, C=N | Ring Stretching |
| ~1250 | Strong | C=S | Stretching |
The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl (O-H) group, with the broadening due to hydrogen bonding. pressbooks.publibretexts.org The characteristic C=S (thione) stretching vibration is expected to appear around 1250 cm⁻¹. pressbooks.publibretexts.org Aromatic C-H and aliphatic C-H stretching vibrations are also anticipated, along with absorptions corresponding to the purine ring system. vscht.czlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions and tautomeric equilibria of purine analogs like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are highly dependent on the electronic structure of the molecule, including the presence of chromophores and the tautomeric form.
For 6-mercaptopurine (B1684380), the parent compound of the 9-substituted derivative , the UV absorption spectrum is known to be sensitive to pH and the solvent environment, reflecting the different ionic and tautomeric species present. The thione/thiol tautomerism is a key aspect of its chemistry. In the gas phase or non-polar solvents, the thiol form (6-mercaptopurine) is generally favored, while in polar solvents and in the solid state, the thione form (purine-6-thione) often predominates.
The UV spectra of 6-mercaptopurine and its metabolites are characterized by strong overlapping absorptions. nih.gov This necessitates the use of separation techniques like high-performance liquid chromatography (HPLC) coupled with UV detection for their individual analysis and quantification. nih.govnih.gov The electronic transitions in these molecules are typically of the π → π* and n → π* type, associated with the purine ring system and the thione group.
Table 1: Representative UV Absorption Data for 6-Mercaptopurine
| Solvent/Condition | λmax (nm) | Notes |
| pH 7 | Overlapping spectra | The UV absorption spectra of 6-mercaptopurine and its metabolites are highly overlapped at physiological pH. nih.gov |
| Alkaline medium | Not specified | The UV-VIS spectra changes during the oxidation of 6-mercaptopurine have been studied in alkaline conditions. researchgate.net |
| Mobile Phase (HPLC) | 255 and 340 | Wavelengths used for UV detection in HPLC analysis of 6-mercaptopurine and its metabolites. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's stability and interactions in a biological context.
For the parent compound, 6-mercaptopurine, X-ray diffraction studies have been instrumental in confirming its tautomeric state in the solid form. The crystal structure of 6-mercaptopurine monohydrate revealed that the molecule exists predominantly in the N(7)-H tautomeric form. nih.gov However, other studies on derivatives like 6-methylmercaptopurine (B131649) have shown the presence of the N(9)-H tautomer. researchgate.net This highlights that substitutions on the purine ring or the sulfur atom can influence the preferred tautomer in the crystal lattice.
While the specific crystal structure of this compound is not detailed in the provided search results, the crystallographic data of related compounds provide a framework for understanding its likely solid-state conformation.
Table 2: Representative Crystallographic Data for 6-Mercaptopurine Monohydrate
| Parameter | Value | Reference |
| Compound | 6-Mercaptopurine Monohydrate | nih.gov |
| Tautomeric Form | N(7)-H | nih.gov |
| Method | X-ray Diffraction | nih.gov |
Computational and Theoretical Chemistry of 9 2 Hydroxyethyl 3h Purine 6 9h Thione
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of 9-(2-hydroxyethyl)-3H-purine-6(9H)-thione is crucial for its interactions and reactivity. Computational methods allow for the detailed exploration of its potential energy surface to identify the most stable geometric arrangements.
Exploration of Tautomeric Forms and Relative Stabilities
Purine (B94841) derivatives, particularly those with thione substitutions, are known to exist in various tautomeric forms. For this compound, the primary tautomerism involves the migration of a proton between the nitrogen atoms of the purine ring and the sulfur atom of the thione group.
Studies on related compounds like 6-mercaptopurine (B1684380) have shown that the thione form (where the proton resides on a nitrogen atom and the C6 position has a double bond to sulfur) is generally more stable than the thiol form (with a hydroxyl group at C6). researchgate.net For 6-mercaptopurine in dimethyl sulfoxide (B87167) (DMSO-d6), the thionic species with protonation at N(1) and N(7) is predominant. researchgate.net By analogy, it is highly probable that this compound also exists predominantly in its thione form. Quantum-chemical NMR calculations on 6-mercaptopurine derivatives have been used to evaluate the ratios of N(7)H to N(9)H tautomeric forms. researchgate.net
The relative stabilities of these tautomers can be computationally determined by calculating their ground-state energies. The tautomer with the lowest energy is considered the most stable. The stability can be influenced by the environment, with different tautomers potentially being favored in the gas phase versus in a solvent.
Table 1: Predicted Tautomeric Forms of this compound
| Tautomer Name | Description | Predicted Relative Stability |
| 9-(2-Hydroxyethyl)-N1,H-3H-purine-6(9H)-thione | Proton on N1 | Likely a major contributor |
| 9-(2-Hydroxyethyl)-N3,H-3H-purine-6(9H)-thione | Proton on N3 | Likely a minor contributor |
| 9-(2-Hydroxyethyl)-N7,H-3H-purine-6(9H)-thione | Proton on N7 | Potentially a significant contributor |
| 6-mercapto-9-(2-hydroxyethyl)-9H-purine | Thiol form | Likely a minor contributor |
Analysis of the Rotational Isomers of the 2-Hydroxyethyl Side Chain
The 2-hydroxyethyl side chain attached at the N9 position introduces additional conformational flexibility. Rotation around the C-C and C-N bonds of this side chain gives rise to different rotational isomers (rotamers). The orientation of the hydroxyl group relative to the purine ring is of particular interest as it can influence intermolecular interactions, such as hydrogen bonding.
Conformational studies of purine nucleosides have shown that the side chain can adopt various conformations, often described as syn or anti with respect to the purine ring. nih.govnih.gov The relative energies of these rotamers can be calculated to determine the most stable conformations. In nucleosides, the conformation of the sugar moiety is described by pseudorotation phase angles, which indicate the puckering of the furanose ring. nih.gov While the 2-hydroxyethyl group is acyclic, the principles of steric hindrance and intramolecular interactions that govern nucleoside conformation are still applicable. It is expected that the most stable rotamer will minimize steric clashes between the side chain and the purine ring while potentially allowing for favorable intramolecular hydrogen bonding between the hydroxyl group and the purine system.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound, which in turn dictate its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT studies on related compounds like 6-mercaptopurine and 6-thioguanine (B1684491) have provided valuable data on their electronic properties. researchgate.netnih.govrsc.org These studies typically involve calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For 6-mercaptopurine and 6-thioguanine, the frontier molecular orbitals are often localized on the purine ring and the thione group, indicating that these are the primary sites for chemical reactions. nih.govrsc.org Electrostatic potential maps generated from DFT calculations can further identify the nucleophilic and electrophilic regions of the molecule. nih.gov
Table 2: Predicted Electronic Properties of this compound (based on analogs)
| Property | Description | Predicted Characteristics |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating electron-donating potential |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating electron-accepting potential |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting a balance of stability and reactivity |
| Dipole Moment | Measure of the overall polarity of the molecule | Significant, due to the presence of heteroatoms (N, S, O) |
| Global Reactivity Descriptors | Chemical hardness, softness, electronegativity | Indicative of its potential as a nucleophile or electrophile |
Ab Initio Methods for Ground-State Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled cluster theory), can provide highly accurate calculations of ground-state properties.
Ab initio calculations have been used to study the deactivation mechanism of 6-thioguanine, revealing the role of triplet states in its cytotoxic effects. nih.gov Such studies can also be applied to this compound to obtain precise information about its optimized geometry, vibrational frequencies, and thermochemical properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational approaches and for obtaining a more rigorous understanding of the molecule's fundamental properties. arxiv.orgaps.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
MD simulations of related compounds like 6-mercaptopurine have been used to study its interaction with biological macromolecules and its release from drug delivery systems. nih.govtandfonline.com For this compound, MD simulations could be employed to investigate how the 2-hydroxyethyl side chain behaves in an aqueous environment and how the molecule as a whole interacts with water molecules.
Solvent effects can significantly influence the properties and behavior of a molecule. The presence of a solvent can alter the relative stabilities of tautomers and conformational isomers. rsc.org Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT calculations to approximate the effects of a solvent. nih.gov MD simulations with explicit solvent molecules provide a more detailed picture of solute-solvent interactions, including the formation and breaking of hydrogen bonds. These simulations would be crucial for understanding the behavior of this compound in a biological context.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous 9-substituted purine derivatives. harvard.eduresearchgate.net These studies often employ molecular modeling to investigate the interactions between the compounds and the active sites of biological targets. harvard.edu
For instance, research on novel 9-(2-hydroxypropyl)purine nucleoside analogs has utilized molecular docking to explore their binding to viral enzymes like Herpes simplex virus type 1 thymidine (B127349) kinase (HSV-1 TK). harvard.edu In such studies, the docking procedure helps in understanding alternate binding modes and mapping the active site of the enzyme. harvard.edu The findings from these docking simulations can indicate multiple binding modes for the compounds and often correlate with experimental data from phosphorylation and binding-affinity assays. harvard.edu
The binding affinity, often expressed as a binding energy or inhibition constant (Ki), is a critical parameter predicted by molecular docking simulations. A lower binding energy typically indicates a more stable protein-ligand complex. The interactions driving this binding can be a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a molecule like this compound, the hydroxyethyl (B10761427) group can act as both a hydrogen bond donor and acceptor, while the purine ring can participate in pi-stacking interactions with aromatic amino acid residues in the target's active site.
Table 1: Illustrative Predicted Binding Affinities and Interacting Residues for a Thiopurine Analog with a Model Kinase Target
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Thiopurine Analog | Model Kinase | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Val23, Leu132 | Hydrophobic Interaction | |||
| Phe80 | π-π Stacking |
Note: This table is for illustrative purposes and is based on typical data from molecular docking studies of similar compounds. The values and residues are not specific to this compound.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The scaffold of this compound, a 9-substituted purine, is a valuable starting point for such screening efforts.
The process typically involves the following steps:
Target Selection and Preparation: A biologically relevant target is chosen, and its three-dimensional structure is obtained, often from crystallographic data.
Compound Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds or virtually generated libraries based on a core scaffold.
Docking and Scoring: Each compound in the library is docked into the active site of the target protein. A scoring function is then used to estimate the binding affinity of each compound.
Hit Selection and Experimental Validation: The top-scoring compounds (hits) are selected for further experimental testing to validate their biological activity.
The scaffold of this compound can be used to generate a focused library of derivatives for virtual screening. Modifications can be made to the hydroxyethyl side chain or substitutions at other positions of the purine ring to explore the structure-activity relationship (SAR). For example, studies on other purine derivatives have shown that modifications to the side chain can significantly influence their biological activity. nih.gov
Table 2: Example of a Virtual Screening Workflow
| Step | Description |
| 1. Target Identification | A kinase involved in a disease pathway is selected. |
| 2. Library Design | A virtual library of compounds is generated based on the this compound scaffold with diverse chemical modifications. |
| 3. High-Throughput Docking | The library is docked against the ATP-binding site of the kinase using software like AutoDock or Glide. |
| 4. Scoring and Ranking | Compounds are ranked based on their predicted binding energies and interaction patterns. |
| 5. Filtering | The hit list is filtered based on drug-like properties (e.g., Lipinski's rule of five) to prioritize compounds with favorable pharmacokinetic profiles. |
| 6. Experimental Validation | Top-ranked compounds are synthesized and tested in in vitro assays to confirm their inhibitory activity against the kinase. |
The insights gained from these computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.
Structure Activity Relationship Sar Studies of 9 2 Hydroxyethyl 3h Purine 6 9h Thione and Its Analogues
Impact of N9-Substitution Variations on Biological Activity
The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of 6-mercaptopurine (B1684380) (6-MP) analogues. The introduction of the 9-(2-Hydroxyethyl) group is a specific modification, and its impact can be understood by comparing it to other N9-substituted derivatives.
Research into N9-substituted purines has shown that this position is highly tolerant of a variety of chemical moieties, which can significantly influence the compound's cytotoxic and other biological effects. For instance, studies on N9-substituted N⁶-isopentenylaminopurine derivatives demonstrated that introducing different alkyl chains or functional groups at the N9 position leads to a broad range of activities. nih.gov In many cases, derivatization at the N9 position with groups like a ribo-furanosyl moiety has been found to result in distinctly stronger cytotoxic effects compared to the unsubstituted 9H-purine precursors. researchgate.net
The synthesis of N9-sulfonylpurine derivatives has also shown that the N9 position can be selectively targeted for modification, yielding compounds with significant antiproliferative activity against various cancer cell lines. gpatindia.com The nature of the substituent directly influences the compound's ability to interact with biological targets. For the parent compound, 6-mercaptopurine, metabolic activation to its nucleotide form by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is essential for its activity. researchgate.net The N9 substituent can affect this enzymatic conversion rate and the subsequent mechanism of action.
| N9-Substituent | General Impact on Biological Activity | Reference Finding |
|---|---|---|
| -H (unsubstituted) | Baseline activity, serves as a precursor for active metabolites. | Serves as the parent compound for many clinically used analogues. d-nb.info |
| -ribo-furanosyl | Generally leads to a distinct increase in cytotoxicity. researchgate.net | Derivatization with D-ribose at N9 resulted in stronger cytotoxic effects in gold(I) complexes. researchgate.net |
| -alkyl chains (C2-C4) | Activity varies with chain length and terminal functional groups. | Alkyl chains terminated by various functional groups showed significant activity in cytokinin bioassays. nih.gov |
| -sulfonyl groups | Can confer potent antiproliferative activity. | N9-sulfonylpurine derivatives showed antiproliferative effects on human carcinoma, lymphoma, and leukemia cells. gpatindia.com |
| -(2-Hydroxyethyl) | Specific modification expected to influence solubility and target interaction, though detailed comparative data is sparse in the provided results. | This specific substitution is a key feature of the subject compound. |
Role of the C6-Thione Moiety in Modulating Bioactivity Profiles
The C6-thione (C=S) group is a hallmark of the 6-mercaptopurine class of compounds and is indispensable for their primary mechanism of action. 6-Mercaptopurine itself is a structural analogue of the natural purine base hypoxanthine (B114508), with the key difference being the replacement of the 6-hydroxyl group with a thiol group, which exists in tautomeric equilibrium with the thione form. d-nb.info
The bioactivity of these compounds is critically dependent on the metabolic conversion of the thione moiety. The primary activation step involves the enzyme HGPRT, which converts 6-mercaptopurine to its ribonucleotide, 6-thioinosine monophosphate (TIMP). researchgate.netresearchgate.net TIMP is a potent inhibitor of several enzymes involved in the de novo purine biosynthesis pathway, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells. gpatindia.comresearchgate.net
SAR studies have reinforced the importance of the C6-thione group:
Resonance and Hydrophobicity : Substituents at the C6 position that can increase resonance or introduce hydrophobicity tend to increase the biological activity of the drug. gpatindia.com
Metabolic Activation : The presence of the sulfur atom is what allows the molecule to act as a substrate for HGPRT and subsequent enzymes, leading to the formation of cytotoxic nucleotides. researchgate.netd-nb.info
Comparison to Isosteres : Studies comparing thioether-linked purine derivatives with their oxygen and nitrogen isosteres found that the sulfur-linked compounds were superior in terms of biological activity, such as positive inotropic effects in cardiovascular studies. researchgate.net This highlights the unique role of the sulfur atom at this position.
Chemical Stability : The presence of electron-donating C6 substituents, which includes the thione group via its tautomeric thiol form, can promote the predominance of the desired N9 tautomers during synthesis and enhance the stability of the final products. gpatindia.com
Effects of Purine Core Modifications on Target Interaction and Specificity
Modifying the central purine ring system itself has been a strategy to develop analogues with altered biological properties and target specificity. One of the most studied modifications is the creation of 7-deazapurine analogues, where the nitrogen atom at position 7 (N7) is replaced by a carbon atom. d-nb.infonih.gov
Studies on 7-deaza-6-benzylthioinosine analogues revealed significant SAR insights:
N7 Atom's Role : The nitrogen at the 7-position does not appear to be a critical structural requirement for binding to certain enzymes, such as Toxoplasma gondii adenosine (B11128) kinase. nih.gov
Increased Flexibility : The 7-deazapurine core provides greater conformational flexibility to the substituent at the C6 position. This is because the absence of the N7 atom removes a potential hydrogen bond interaction with the target enzyme, allowing the C6-substituent to fit more optimally into hydrophobic pockets. nih.gov
Cytotoxicity : Some 7-deazapurine nucleosides, such as 7-(2-Thienyl)-7-deazaadenosine, have demonstrated potent nanomolar cytotoxic activities against a range of cancer cell lines. researchgate.net The mechanism often involves phosphorylation and subsequent incorporation into DNA, leading to apoptosis. researchgate.net
Comparative SAR with Other Purine-Thione Analogues (e.g., 6-thioguanine)
A comparative analysis of 6-mercaptopurine (6-MP) and its close analogue, 6-thioguanine (B1684491) (6-TG), provides further understanding of the SAR of purine-thiones. Both are prodrugs that are metabolized to active thiopurine nucleotides. researchgate.net However, despite their structural similarity—6-TG has an amino group at the C2 position, which 6-MP lacks—they exhibit important differences in their metabolic activation and primary mechanisms of action.
| Feature | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
|---|---|---|
| Structure | Purine-6-thione | 2-Amino-purine-6-thione |
| Metabolic Activation | Requires three enzymatic steps to be converted to active thioguanine nucleotides (TGNs). nih.gov | Converted to active nucleotides in a single step via HGPRT. nih.gov |
| In Vitro Potency | Baseline potency. | Exhibits cytotoxicity against leukemia cell lines at concentrations 10-fold lower than 6-MP. nih.gov |
| Primary Mechanism | Mainly acts by inhibiting de novo purine biosynthesis. researchgate.net | Mainly exerts its cytotoxic effects through incorporation of its metabolites into DNA. researchgate.net |
| Enzyme Affinity | Shows similar affinity as 6-TG for the metabolizing enzyme Thiopurine S-methyltransferase (TPMT). researchgate.netnih.gov | Shows similar affinity as 6-MP for the metabolizing enzyme Thiopurine S-methyltransferase (TPMT). researchgate.netnih.gov |
The comparison highlights that even a small modification to the purine core, such as the addition of a C2-amino group, can significantly alter the metabolic pathway and primary cytotoxic mechanism. While both compounds ultimately lead to the formation of cytotoxic thioguanine nucleotides, the efficiency of this conversion and the predominant downstream effect differ, which has important therapeutic implications. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For purine-thione analogues, QSAR studies help to identify the key physicochemical properties and structural features that govern their efficacy.
QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net
Common approaches and findings in QSAR studies of heterocyclic compounds similar to purine-thiones include:
Descriptor Selection : A wide range of descriptors are used, including hydrophobic (e.g., LogP), electronic, steric, and topological indices (e.g., shape indices, valence connectivity indices). nih.govasianpubs.org
Model Validation : The predictive power and robustness of QSAR models are assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv). asianpubs.org High values for these parameters indicate a reliable model.
Key Properties : In many QSAR studies on thiourea (B124793) and thiadiazole derivatives, which share some structural similarities with the C6-thione moiety, hydrophobic properties were found to be significantly correlated with biological activity. nih.gov This suggests that the ability of the molecule to interact with hydrophobic pockets in target proteins is crucial.
3D-QSAR and Pharmacophores : More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), generate 3D contour maps that visualize favorable and unfavorable regions for steric and electrostatic interactions. asianpubs.org These can be used to build pharmacophore models, which define the essential 3D arrangement of features (e.g., hydrogen bond acceptors, aromatic rings) required for activity.
Mechanistic Investigations of Biological Activity Associated with 9 2 Hydroxyethyl 3h Purine 6 9h Thione
Elucidation of Molecular Targets and Binding Mechanisms
Detailed studies elucidating the specific molecular targets and binding mechanisms of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione are not currently available in published scientific literature. The following subsections discuss the general inhibitory activities of related purine (B94841) compounds.
Receptor Interaction Studies
Specific studies on the interaction of this compound with the Smoothened (SMO) receptor have not been reported.
However, purine scaffolds have been utilized in the design of antagonists for the Smoothened receptor, a key component of the Hedgehog signaling pathway. For instance, certain 2,6,9-trisubstituted purine derivatives have been shown to act as SMO antagonists, leading to the downregulation of downstream signaling components like GLI1 and PTCH1. These antagonists function by binding to the SMO receptor, thereby inhibiting the pathway's activity which is often aberrantly activated in various cancers.
Cellular Pathway Modulation and Biochemical Effects
Specific data on how this compound modulates cellular pathways and its biochemical effects are not available. The following sections provide a general overview based on the activities of related thiopurine compounds.
Impact on Nucleotide Metabolism and Nucleic Acid Biosynthesis
There is no direct evidence from the searched literature detailing the impact of this compound on nucleotide metabolism and nucleic acid biosynthesis.
Thiopurine analogs, as a class, are known to interfere with these fundamental cellular processes. Generally, these compounds can be metabolized to fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. They can also inhibit de novo purine synthesis, a critical pathway for the production of purine nucleotides. This interference with nucleic acid metabolism is a cornerstone of their therapeutic and toxic effects.
Modulation of Cellular Signaling Networks
The specific effects of this compound on cellular signaling networks, such as kinase pathways, have not been documented.
As a general principle, purine analogs can influence a variety of signaling cascades. Given that some purine derivatives can inhibit CDKs and other kinases, it is plausible that they could modulate signaling pathways that are dependent on these enzymes. For example, inhibition of CDKs can affect the phosphorylation of key proteins involved in cell cycle control and transcription.
Cell Cycle Progression and Apoptosis Induction Mechanisms
There are no specific studies on the effects of this compound on cell cycle progression and apoptosis.
However, the broader family of purine analogs often exhibits effects on these processes. For instance, some 2,6,9-trisubstituted purines that inhibit CDKs can cause cell cycle arrest. Furthermore, SMO antagonists bearing a purine scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis by some purine derivatives can be a consequence of their interference with DNA synthesis or the activation of stress-related signaling pathways.
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the mechanistic investigations of the biological activity of this compound. While the parent compound, 6-mercaptopurine (B1684380), is extensively studied, detailed functional assays for target engagement, pathway interrogation, and mechanism-based resistance studies focusing solely on the 9-(2-hydroxyethyl) derivative are not present in the available research.
The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for the following sections:
Mechanism-Based Resistance Studies in Relevant Biological Systems
Without specific studies published on this compound, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the strict content requirements of the request. The creation of detailed research findings, functional assay data, and resistance mechanisms would constitute a fabrication of data, which falls outside the scope of a factual and evidence-based response.
Therefore, the content for sections 6.3 and 6.4 cannot be provided. Further research and publication in the scientific community are required before a detailed article on the specific biological mechanisms of this compound can be authored.
Advanced Analytical Method Development for Research Applications of 9 2 Hydroxyethyl 3h Purine 6 9h Thione
Chromatographic Separations for Research Material Characterization
Chromatographic techniques are central to the analytical workflow for novel compounds. They provide the means to separate the main component from impurities, degradants, and synthetic byproducts, which is essential for accurate characterization.
High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione. nih.gov A systematic approach to method development is crucial for achieving a separation that is adequate for its intended research purpose. americanpharmaceuticalreview.com
The initial phase of method development involves gathering information about the analyte's physicochemical properties, such as its pKa and UV absorbance spectrum. americanpharmaceuticalreview.com For purine (B94841) analogs, reversed-phase HPLC (RP-HPLC) is a common and effective choice. nih.gov Optimization focuses on several key parameters to achieve optimal resolution between the main peak and any impurities.
Column Selection: A C18 column is a standard starting point, offering broad applicability for separating moderately polar compounds. americanpharmaceuticalreview.com
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for ionizable compounds like purine derivatives and must be carefully selected to ensure good peak shape and retention. americanpharmaceuticalreview.com Adjusting the gradient slope (the rate of change in organic modifier concentration) is essential for resolving closely eluting impurities. americanpharmaceuticalreview.com
Detection: Given its purine structure, the compound is expected to have a UV chromophore, making a Photo Diode Array (PDA) detector highly suitable. A PDA detector not only quantifies the analyte but also provides spectral information that can help in peak tracking and purity assessment. americanpharmaceuticalreview.com
The objective is to develop a method that provides a resolution factor of >1.5 between the main peak and all known impurities, with a tailing factor for the main peak between 0.8 and 1.5. americanpharmaceuticalreview.com
Table 1: Example of Optimized HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for broad applicability. nih.gov |
| Mobile Phase A | 20 mM Phosphate (B84403) Buffer, pH 4.5 | Buffered mobile phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. americanpharmaceuticalreview.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. americanpharmaceuticalreview.com |
| Detector | PDA at 254 nm | Wavelength selected based on the expected UV absorbance of the purine ring. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analyses and improved resolution compared to traditional HPLC. For research applications involving this compound, UHPLC offers several advantages. The increased peak capacity is particularly beneficial for complex impurity profiles, allowing for better separation of structurally similar compounds. americanpharmaceuticalreview.comnih.gov
The enhanced speed of UHPLC is ideal for high-throughput screening of synthesis conditions or stability samples. nih.gov A typical 20-minute HPLC run can often be reduced to under 5 minutes, drastically increasing sample throughput without sacrificing separation quality. nih.govchromatographyonline.com This efficiency is invaluable in a research environment where rapid feedback on experimental outcomes is required. chromatographyonline.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is unattainable with either technique alone.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and highly sensitive quantification of this compound and its metabolites or impurities. nih.gov After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. researchgate.net
For structural confirmation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to determine the elemental composition of the parent ion and its fragments. thermofisher.com For quantitative purposes, a tandem mass spectrometer (MS/MS), such as a triple quadrupole, is often used. nih.gov This is achieved by operating in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and virtually eliminates matrix interference, leading to very low limits of quantification. nih.govnih.gov
Table 2: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Setting | Purpose |
| Ionization Mode | ESI Positive | Purine analogs often form positive ions effectively. nih.gov |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. nih.gov |
| Source Temperature | 150 °C | Controls the desolvation of the eluent spray. nih.gov |
| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation process. nih.gov |
| Precursor Ion (Q1) | m/z 197.06 | Corresponds to the [M+H]⁺ of this compound. |
| Product Ion (Q3) | m/z 153.05 | A stable, characteristic fragment ion for quantification. |
| Collision Energy | 20 eV | Energy applied to induce fragmentation of the precursor ion. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (if applicable)
While this compound itself is a non-volatile compound unsuitable for direct GC analysis, GC-MS is highly relevant for profiling potential volatile or semi-volatile impurities that may be present from its synthesis. researchgate.net Such impurities could include residual solvents or byproducts from starting materials (e.g., 2-chloroethanol).
GC-MS provides excellent separation for volatile compounds and, with mass spectrometric detection, allows for confident identification of these impurities through library matching (e.g., NIST library). thermofisher.com In some cases, derivatization may be required to increase the volatility of certain impurities before analysis. researchgate.net The applicability of GC-MS is therefore conditional and targeted at specific, volatile analytes that are not amenable to LC-MS analysis.
Method Development Lifecycle and Performance Characteristics for Research Purposes
For research applications, while strict adherence to GMP guidelines may not be required, following the principles of the analytical method lifecycle ensures the generation of reliable and consistent data. americanpharmaceuticalreview.com This lifecycle can be viewed in three stages: Procedure Design, Procedure Performance Qualification, and Continued Procedure Performance Verification. uspnf.com A fundamental part of this process is establishing the method's performance characteristics. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. In HPLC, this is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak. researchgate.net PDA and MS detectors can be used to confirm peak purity. americanpharmaceuticalreview.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a range of concentrations, with a coefficient of determination (R²) of ≥0.99 being a common target. chromatographyonline.comresearchgate.net
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). lcms.cz
Accuracy: The closeness of the test results obtained by the method to the true value. For research materials where a certified standard may not exist, it can be assessed by spike recovery experiments. researchgate.net Recoveries are often expected to be within 85-115%. chromatographyonline.comchromatographyonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). researchgate.net This provides an indication of its reliability during normal usage.
Table 3: Summary of Typical Method Performance Acceptance Criteria for Research
| Performance Characteristic | Acceptance Criterion | Reference |
| Specificity | Analyte peak is resolved from impurities (Resolution > 1.5) | americanpharmaceuticalreview.com |
| Linearity (R²) | ≥ 0.99 | chromatographyonline.comnih.gov |
| Precision (RSD) | ≤ 10% | lcms.cz |
| Accuracy (Recovery) | 85% - 115% | chromatographyonline.comchromatographyonline.com |
| Robustness | RSD of results should remain within precision limits | researchgate.net |
Stability Studies for Research Compound Handling and Storage
Understanding the stability of a research compound is critical to ensure the integrity of experimental results. Stability studies are designed to evaluate how environmental factors such as temperature, humidity, light, and pH affect the compound over time. While specific stability data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar thiopurine compounds, such as 6-mercaptopurine (B1684380) (6-MP) and its derivatives.
For solid-state stability, thiopurine analogs are often sensitive to air, light, and moisture. Safety data sheets for 6-mercaptopurine monohydrate recommend storage at 2-8°C in a dry, well-ventilated place, protected from light. sigmaaldrich.com The product is noted to be chemically stable under standard ambient conditions but is also described as air, light, moisture, and heat sensitive. sigmaaldrich.com Therefore, as a precautionary measure, this compound in its solid form should be stored in tightly sealed, opaque containers under refrigerated and desiccated conditions.
Solution stability is a more complex issue, heavily dependent on the solvent, pH, and temperature. A study on 6-mercaptopurine riboside, a related nucleoside, investigated its hydrolysis kinetics in aqueous solutions across a pH range of 6.11 to 12.13 at 353 K (80°C). ptfarm.pl The study, which utilized an HPLC method for analysis, found that hydrolysis of the glycosidic bond was influenced by the pH, with the reaction proceeding via spontaneous hydrolysis of the non-protonated and anionic forms of the molecule. ptfarm.pl This suggests that the stability of this compound in solution is likely to be pH-dependent.
For research applications, stock solutions of the compound are typically prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. To establish optimal storage conditions, a stability study for this compound would involve dissolving the compound in various research-relevant solvents and buffer systems and storing aliquots at different temperatures. At specified time points, these samples would be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the emergence of any degradation products.
A typical forced degradation study would expose the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways and products. This information is invaluable for developing a stability-indicating analytical method.
Table 1: General Recommendations for Handling and Storage of Thiopurine Analogs
| Condition | Recommendation | Rationale |
| Solid State Storage | Store at 2-8°C in a tightly closed, opaque container in a dry environment. sigmaaldrich.com | To protect from heat, moisture, and light, which can cause degradation. |
| Solution Storage | Store stock solutions in a suitable solvent (e.g., DMSO) at ≤ -20°C. | To minimize solvent-mediated degradation and microbial growth. |
| Working Solutions | Prepare fresh from stock solutions for each experiment. | To ensure accurate concentration and minimize degradation in aqueous media. |
| pH Considerations | Buffer aqueous solutions to a pH where the compound exhibits maximum stability, to be determined by pH-rate profile studies. ptfarm.pl | To prevent acid or base-catalyzed hydrolysis. |
Bioanalytical Method Development for In Vitro Studies (e.g., quantifying compound in cell lysates, media)
Accurate quantification of a research compound in biological matrices is fundamental for in vitro pharmacology and mechanistic studies. The development of a sensitive and specific bioanalytical method is therefore a prerequisite for investigating the effects of this compound in cell-based assays. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.
Drawing parallels from the extensive research on the bioanalysis of 6-mercaptopurine and its metabolites, a robust LC-MS/MS method for this compound can be developed. ui.ac.idnih.govfrontiersin.orgnih.gov
Sample Preparation: The first step in bioanalysis is the extraction of the analyte from the complex biological matrix, such as cell culture media or cell lysates. For cell lysates, which are often generated by sonication or the use of specific lysis buffers, a protein precipitation step is typically employed. This is commonly achieved by adding a cold organic solvent like acetonitrile or methanol, which also serves to solubilize the analyte. nih.gov The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for analysis.
For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) may be utilized to clean up the sample and concentrate the analyte. nih.gov
Chromatographic Separation: Reversed-phase HPLC is the most common separation technique for thiopurine analogs. A C18 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small percentage of formic acid to improve ionization) and an organic solvent like acetonitrile or methanol. ui.ac.idnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is typically used to ensure good separation of the analyte from endogenous matrix components and to achieve a sharp peak shape. ui.ac.idnih.gov
Mass Spectrometric Detection: For LC-MS/MS analysis, the compound is ionized, typically using electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's chemical properties. The ionized molecule (parent ion) is then fragmented in the mass spectrometer, and specific fragment ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. ui.ac.idfrontiersin.org The selection of the parent and fragment ion transitions would need to be optimized for this compound by direct infusion of a standard solution into the mass spectrometer.
Method Validation: A developed bioanalytical method must be validated to ensure its reliability. According to regulatory guidelines, this validation process includes assessing the method's linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.com
Table 2: Exemplary Parameters for a Bioanalytical LC-MS/MS Method for a Thiopurine Analog
| Parameter | Example Condition/Value | Reference |
| Chromatography | UPLC/HPLC with a C18 or similar reversed-phase column | ui.ac.idnih.govnih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol | ui.ac.idnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | ui.ac.idnih.gov |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | ui.ac.idfrontiersin.org |
| Detection | Multiple Reaction Monitoring (MRM) | ui.ac.idfrontiersin.org |
| Internal Standard | A stable isotope-labeled analog or a structurally similar compound | ui.ac.idnih.gov |
| Linearity (example) | 5.0 - 500.0 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) (example) | 25.5 ng/mL | nih.gov |
The development of such a validated bioanalytical method would enable researchers to accurately determine the concentration of this compound in cell culture media over time to assess its uptake and stability, as well as to quantify its intracellular concentration in cell lysates. This information is crucial for establishing concentration-response relationships and for understanding the compound's cellular pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
